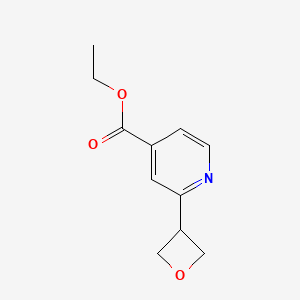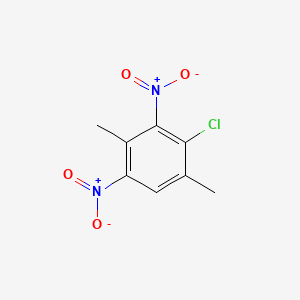![molecular formula C21H26ClFN6O7S2 B13999394 3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride CAS No. 20110-97-8](/img/structure/B13999394.png)
3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride typically involves multiple steps. One common method includes the chlorination of 4,6-diamino-1,3,5-triazine to produce 2-chloro-4,6-diamino-1,3,5-triazine . This intermediate is then reacted with 2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxyacetic acid under specific conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide and potassium carbonate, as well as oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride include:
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2-Chloro-4,6-diamino-s-triazine
- 2,4-Diamino-6-chloro-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
20110-97-8 |
|---|---|
Molekularformel |
C21H26ClFN6O7S2 |
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
3-[[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H20ClFN6O4S.C2H6O3S/c1-19(2)26-17(22)25-18(23)27(19)12-6-7-15(14(20)9-12)31-10-16(28)24-11-4-3-5-13(8-11)32(21,29)30;1-2-6(3,4)5/h3-9H,10H2,1-2H3,(H,24,28)(H4,22,23,25,26);2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
DDOKKHKXCQHQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)Cl)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)



![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)




![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)


![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
